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Compound of Interest

Compound Name: COPPER MOLYBDATE

CAS No.: 108844-49-1

Cat. No.: B1139606

Get Quote

This technical guide provides a comprehensive overview of the crystal structure of alpha-

copper molybdate (α-CuMoO₄), including its crystallographic data, synthesis protocols, and

characterization methods. The information is intended for researchers, scientists, and

professionals in drug development and materials science who are interested in the detailed

structural and synthetic aspects of this inorganic compound.

Crystal Structure of α-CuMoO₄
Alpha-copper molybdate (α-CuMoO₄) crystallizes in the triclinic crystal system with the space

group P-1.[1] The crystal structure is characterized by a complex arrangement of coordination

polyhedra. Specifically, it is composed of MoO₄ tetrahedra, CuO₅ square pyramidal polyhedra,

and CuO₆ distorted octahedra. These polyhedra are interconnected through shared corners

and edges, forming a layered structure.[1]

Crystallographic Data
The crystallographic data for α-CuMoO₄ has been determined through single-crystal and

powder X-ray diffraction studies. The lattice parameters from various reports are summarized in

the table below, demonstrating good agreement between different studies.
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Lattice Parameters Value (Wiesmann et al.)[1] Value (Panchal et al.)[1]

a (Å) 9.901(3) 9.870(1)

b (Å) 6.786(2) 6.764(1)

c (Å) 8.369(3) 8.337(1)

α (°) 101.13 101.13(5)

β (°) 96.88 96.90(5)

γ (°) 107.01 107.03(5)

Space Group P-1 P-1

Z 6 6

A detailed structural analysis using Rietveld refinement has provided the fractional atomic

coordinates for each atom in the unit cell, which are presented in the following table.
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Atom
Wyckoff

Position
x y z

Cu1 2i 0.018(1) 0.254(2) 0.178(2)

Cu2 2i 0.301(1) 0.254(2) 0.126(2)

Cu3 2i 0.378(1) 0.826(2) 0.047(2)

Mo1 2i 0.320(1) 0.246(2) 0.493(1)

Mo2 2i 0.021(1) 0.739(2) 0.198(1)

Mo3 2i 0.329(1) 0.762(2) 0.401(1)

O1 2i 0.180(5) 0.211(8) 0.985(7)

O2 2i 0.138(5) 0.473(8) 0.231(7)

O3 2i 0.169(5) 0.963(8) 0.219(7)

O4 2i 0.169(5) 0.708(8) 0.413(7)

O5 2i 0.473(5) 0.076(8) 0.049(7)

O6 2i 0.457(5) 0.556(8) 0.012(7)

O7 2i 0.491(5) 0.999(8) 0.384(7)

O8 2i 0.158(5) 0.241(8) 0.344(7)

O9 2i 0.473(5) 0.260(8) 0.344(7)

O10 2i 0.138(5) 0.751(8) 0.018(7)

O11 2i 0.491(5) 0.499(8) 0.421(7)

O12 2i 0.158(5) 0.999(8) 0.401(7)

Table based on data from Panchal et al.[1]

Visualization of the Crystal Structure
The following diagram illustrates the coordination environment within the α-CuMoO₄ crystal

structure.
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Caption: Coordination polyhedra in α-CuMoO₄.
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Experimental Protocols
Several methods have been reported for the synthesis of α-CuMoO₄, including hydrothermal

synthesis, precipitation, and calcination of an oxalate precursor. The choice of method can

influence the morphology and particle size of the resulting material.

Synthesis Methods
The key parameters for three common synthesis methods are summarized below.

Synthesis

Method
Precursors Temperature Time Key Features

Hydrothermal

CuCl₂·2H₂O,

(NH₄)₆Mo₇O₂₄·4

H₂O

180 °C 10 h

Good

crystallinity,

control over

morphology.

Precipitation

Copper and

molybdate salts

(e.g., copper

acetate and

sodium

molybdate)

Room

Temperature
~30 min stirring

Simple, rapid,

often surfactant-

free.

Calcination of

Oxalate

Oxalate complex

of copper and

molybdenum

550 °C Not specified
Produces

nanopowders.

Detailed Methodology: Hydrothermal Synthesis
This protocol is based on the method described by Tan et al.

Materials:

Copper(II) chloride dihydrate (CuCl₂·2H₂O)

Ammonium molybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O)
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Deionized water

Polytetrafluoroethylene (PTFE)-lined stainless steel autoclave

Procedure:

Prepare a 0.167 M solution of CuCl₂·2H₂O by dissolving 5 mmol of the salt in 30 mL of

deionized water.

Prepare a 0.024 M solution of (NH₄)₆Mo₇O₂₄·4H₂O by dissolving 5/7 mmol of the salt in 30

mL of deionized water.

Add the ammonium molybdate solution to the copper chloride solution while stirring. The

molar ratio of copper to molybdenum should be maintained at 1:1.

Continue stirring the mixed solution for 30 minutes at room temperature.

Transfer the resulting solution to a PTFE-lined autoclave.

Seal the autoclave and heat it to 180 °C for 10 hours.

After the reaction, allow the autoclave to cool down to room temperature naturally.

Filter the precipitate and wash it several times with deionized water and then with ethanol to

remove any unreacted precursors.

Dry the final product in an oven at 80 °C for 4 hours.

General Protocol: Precipitation Synthesis
Materials:

A soluble copper salt (e.g., copper acetate)

A soluble molybdate salt (e.g., sodium molybdate)

Deionized water

Procedure:
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Prepare aqueous solutions of the copper salt and the molybdate salt with a 1:1 molar ratio.

Slowly add one solution to the other under vigorous stirring at room temperature. A

precipitate will form immediately.

Continue stirring the mixture for approximately 30 minutes to ensure a complete reaction.

The pH of the solution can be adjusted to control the particle size and morphology, although

specific optimal pH values are not consistently reported and may require optimization.

Collect the precipitate by filtration or centrifugation.

Wash the product thoroughly with deionized water to remove any soluble byproducts,

followed by a final wash with ethanol.

Dry the synthesized powder in an oven at a moderate temperature (e.g., 60-80 °C).

General Protocol: Calcination of an Oxalate Precursor
Procedure:

Synthesize a copper molybdate oxalate precursor. This is typically achieved by a

precipitation reaction involving copper and molybdate salts and an oxalic acid or oxalate salt

solution.

Isolate and dry the precursor powder.

Place the precursor in a crucible and transfer it to a furnace.

Heat the precursor in a static air atmosphere. A typical calcination temperature to form α-

CuMoO₄ is around 550 °C. The heating rate and dwell time should be optimized to ensure

complete conversion and to control the crystallinity and particle size of the final product.

After calcination, allow the furnace to cool down to room temperature before retrieving the α-

CuMoO₄ powder.

Characterization
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Powder X-ray Diffraction (XRD) and Rietveld Refinement
Powder XRD is a fundamental technique for confirming the phase purity and determining the

crystal structure of the synthesized α-CuMoO₄.

Experimental Protocol:

Grind the synthesized α-CuMoO₄ powder to a fine, homogeneous consistency using an

agate mortar and pestle.

Mount the powder on a sample holder, ensuring a flat and level surface.

Collect the diffraction pattern using a powder diffractometer, typically with Cu Kα radiation (λ

= 1.5406 Å).

Scan a 2θ range from approximately 10° to 80° with a step size of 0.02° and a suitable

counting time per step.

For structural analysis, perform a Rietveld refinement of the collected XRD data using

appropriate software (e.g., GSAS, FullProf).

The refinement process involves fitting a calculated diffraction pattern to the experimental

data by adjusting structural parameters such as lattice parameters, atomic positions, and site

occupancy factors, as well as profile parameters.

The quality of the refinement is assessed by the agreement indices (e.g., Rwp, Rp, and χ²).

Experimental and Logical Workflow
The following diagram outlines a general workflow for the synthesis and characterization of α-

CuMoO₄.
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Caption: General workflow for α-CuMoO₄ synthesis and characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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